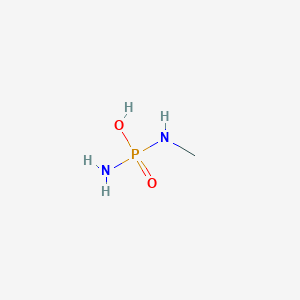

N-Methylphosphorodiamidic acid

Description

Structure

3D Structure

Properties

CAS No. |

61977-16-0 |

|---|---|

Molecular Formula |

CH7N2O2P |

Molecular Weight |

110.05 g/mol |

IUPAC Name |

amino(methylamino)phosphinic acid |

InChI |

InChI=1S/CH7N2O2P/c1-3-6(2,4)5/h1H3,(H4,2,3,4,5) |

InChI Key |

OGRNZQJVQHHAOD-UHFFFAOYSA-N |

Canonical SMILES |

CNP(=O)(N)O |

Origin of Product |

United States |

Synthetic Methodologies for N Methylphosphorodiamidic Acid and Its Derivatives

Direct Synthesis Approaches

Direct approaches focus on the formation of the core phosphorodiamidate structure through key bond-forming reactions like phosphitylation or condensation.

Phosphitylation-based routes, widely adapted from standard oligonucleotide synthesis, utilize trivalent phosphoramidite (B1245037) intermediates. These methods are particularly prevalent in the synthesis of PMO derivatives. The general strategy involves the reaction of a 5'-hydroxyl morpholino monomer with a phosphitylating agent. chemrxiv.org This creates a reactive phosphoramidite monomer.

A common approach involves phosphitylation of a 5'-OH monomer using reagents like 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphordiamidite in the presence of an activator such as 5-benzylthio-1H-tetrazole (BTT). chemrxiv.org Another variation uses tert-butyl-N,N,N′,N′-tetraisopropylphosphordiamidite with diisopropylammoniumtetrazolide as the activator. chemrxiv.org The resulting phosphoramidite is then coupled to the free amine of another morpholino subunit. The key step to forming the phosphorodiamidate linkage is an oxidative substitution reaction. For instance, a boranephosphoroamidate intermediate can be generated and subsequently reacted with an amine, such as N-methylamine, to yield the desired N-methylphosphorodiamidate linkage. researchgate.net

This phosphoramidite chemistry is adaptable to automated DNA synthesizers, allowing for the efficient, stepwise construction of complex derivatives. chemrxiv.orgresearchgate.net

Condensation reactions provide an alternative pathway, directly forming the P-N bond by eliminating a small molecule, typically water. libretexts.org An important development in this area for PMO synthesis is the H-phosphonate approach. researchgate.netdntb.gov.ua This method facilitates the direct condensation of an H-phosphonate monoester with the amino group of a morpholino subunit.

The process is often accelerated by the use of phosphonium-type condensing reagents. researchgate.net Following the condensation to form an H-phosphonamidate linkage, an oxidative amination step is performed in a one-pot reaction to generate the stable phosphorodiamidate bond. researchgate.net This convergent synthesis strategy allows for the preparation of smaller PMO fragments in solution, which can then be joined together, streamlining the synthesis of longer oligomers. researchgate.netdntb.gov.ua The efficiency of these condensation reactions is critical for achieving high yields, especially in large-scale synthesis. dntb.gov.ua

Synthesis of Phosphorodiamidate Linkages

The construction of the phosphorodiamidate linkage is the cornerstone of synthesizing PMOs and related derivatives. This can be accomplished using either solid-phase or solution-phase techniques, with the former being more common for oligomeric structures.

Solid-phase synthesis is the dominant methodology for preparing phosphorodiamidate morpholino oligonucleotides. The process involves the stepwise addition of morpholino subunits to a growing chain anchored to a solid support, such as polystyrene resin. google.com The synthesis cycle consists of several key steps:

Deblocking/Deprotection : The terminal protecting group (commonly a trityl group) of the support-bound morpholino chain is removed using an acid, such as a trifluoroacetic acid (TFA) salt, to expose a free secondary amine. chemrxiv.orgnih.gov

Capping : Any unreacted amines are capped, usually with an acid anhydride (B1165640) like benzoic anhydride, to prevent the formation of deletion sequences in subsequent cycles. google.com

This cycle is repeated until the desired sequence is assembled. Finally, the completed oligomer is cleaved from the solid support and the nucleobase protecting groups are removed, often using aqueous ammonia (B1221849). chemrxiv.org Research has focused on optimizing these conditions to improve coupling efficiency and reduce synthesis time.

| Parameter | Reagent/Condition | Purpose | Source |

|---|---|---|---|

| Support | Aminomethyl polystyrene resin | Solid anchor for oligomer synthesis | google.com |

| Deblocking Agent | 3-cyano pyridine, TFA in DCM | Removal of trityl protecting group | chemrxiv.org |

| Coupling Activator | 5-Ethylthio-1H-tetrazole (ETT) | Activate phosphoramidate (B1195095) monomer for coupling | chemrxiv.org |

| Coupling Additive | Lithium iodide (LiI) | Boosts coupling reaction efficiency | |

| Base | N-ethylmorpholine (NEM) | Organic base for the coupling reaction | chemrxiv.org |

| Capping Agent | Benzoic anhydride | Block unreacted amines | google.com |

| Cleavage Agent | Aqueous Ammonia (30%) | Cleave the oligomer from the solid support | chemrxiv.org |

| Optimized Temperature | 30 °C | Optimal temperature for the coupling reaction |

While less common for long oligomers, solution-phase synthesis is valuable for preparing dimers, shorter fragments, or for developing and optimizing reaction conditions before transferring them to a solid-phase protocol. chemrxiv.org The H-phosphonate approach, for example, has been effectively used in solution to create PMO 2-mers and 4-mers. researchgate.net

A key advantage of solution-phase synthesis is the ability to purify intermediates after each step, which can lead to a highly pure final product. The "convergent" strategy involves synthesizing fragments (e.g., 4-mers) in solution and then condensing these fragments to build the full-length oligomer. researchgate.net This can be more efficient for large-scale production compared to the stepwise addition of single monomers on a solid support. dntb.gov.ua Challenges in solution-phase synthesis include the solubility of protected monomers and the need for purification after each coupling step. dntb.gov.uachemrxiv.org

Incorporation of N-Methyl Groups

The N-methyl group is a defining feature of N-Methylphosphorodiamidic acid and its derivatives. Its incorporation is typically achieved during the formation of the phosphorodiamidate linkage.

In phosphoramidite-based chemistries, the N-methyl group is introduced during the oxidative amination step. researchgate.net After the initial coupling forms a P(III) intermediate, such as a boranephosphoroamidate, an oxidation reaction is carried out in the presence of N-methylamine. This process converts the P(III) center to a P(V) center and simultaneously incorporates the N-methylamino moiety, forming the stable N-methylphosphorodiamidate linkage. researchgate.net This method has been successfully used to prepare PMO-DNA chimeras with N-methylamino phosphorodiamidate linkages. researchgate.netnih.gov

Selective N-Methylation Procedures

Achieving selective mono-N-methylation of phosphorodiamidic acids or their synthetic precursors can be challenging due to the presence of multiple reactive nitrogen sites, which can lead to undesired over-methylation. nih.gov Various strategies have been developed to control the degree of methylation, often involving the careful choice of methylating agent, reaction conditions, and the use of protecting groups.

Common methylating agents such as methyl iodide and dimethyl sulfate (B86663) are frequently employed. juniperpublishers.comresearchgate.net The reactivity of these agents can be modulated by the choice of base and solvent. For instance, the use of a mild base can favor mono-methylation by controlling the deprotonation of the amide nitrogen.

Catalytic methods have also emerged as a powerful tool for selective N-methylation. Transition metal catalysts, for example, can facilitate the methylation of amines and amides with high selectivity, often under milder conditions than traditional methods. These catalytic systems can offer improved control over the reaction and reduce the formation of byproducts.

A summary of common methylating agents and their typical reaction conditions is presented in the table below.

| Methylating Agent | Typical Base | Solvent | Key Features |

| Methyl Iodide | Sodium Hydride | THF | Highly reactive, potential for over-methylation. researchgate.net |

| Dimethyl Sulfate | Sodium Bicarbonate | Solvent-free | Effective and often used in industrial processes. researchgate.net |

| Trimethylsilyldiazomethane | - | Methanol | Useful for esterification of the acid functionality. |

Precursor-Based N-Methylation Strategies

An alternative to the direct methylation of a pre-formed phosphorodiamidic acid is the use of N-methylated precursors in the synthetic pathway. This approach offers greater control over the final structure and can circumvent issues of selectivity associated with direct methylation.

One common strategy involves the reaction of phosphorus oxychloride with a stoichiometric amount of methylamine, followed by the addition of a second amine. This sequential addition allows for the controlled introduction of the N-methyl group.

Another precursor-based approach utilizes N-methylphosphoramidic dichloride as a key intermediate. This reagent can then be reacted with various nucleophiles, such as amines or alcohols, to construct the desired this compound derivative. The synthesis of N-phosphonomethyl iminodiacetic acid, for example, can be achieved through the reaction of the corresponding iminodiacetic acid with phosphorus trichloride (B1173362) and formaldehyde. google.com

The following table outlines some precursor-based strategies for the synthesis of N-methylated phosphorodiamidates.

| Precursor | Reactant | Product |

| Phosphorus Oxychloride | Methylamine, then a second amine | This compound derivative |

| N-Methylphosphoramidic dichloride | Amine or alcohol | This compound derivative |

| Iminodiacetic acid | Phosphorus trichloride, Formaldehyde | N-phosphonomethyl-iminodiacetic acid google.com |

Stereoselective Synthetic Routes

The phosphorus center in this compound can be chiral, leading to the existence of stereoisomers. The development of stereoselective synthetic routes to access enantiomerically pure forms of these compounds is of significant interest, particularly for pharmaceutical applications where the biological activity of stereoisomers can differ substantially.

One approach to achieving stereoselectivity is through the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the phosphorus center to direct the stereochemical outcome of subsequent reactions. After the desired stereochemistry is established, the auxiliary can be removed.

Asymmetric catalysis represents another powerful strategy for the stereoselective synthesis of P-chiral compounds. Chiral catalysts can be used to control the enantioselectivity of key bond-forming reactions, leading to the desired stereoisomer in high enantiomeric excess. While specific examples for this compound are not extensively documented, the principles of stereoselective synthesis of phosphoramidates can be applied.

Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, green chemistry principles are increasingly being applied to the synthesis of phosphorodiamidates. tandfonline.com These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

One area of focus is the development of solvent-free or aqueous reaction conditions. tandfonline.com The use of water as a solvent is highly desirable from an environmental perspective, and efforts are being made to develop synthetic methods that are compatible with aqueous media.

Catalytic methods, particularly those that utilize abundant and non-toxic metals, are also a key aspect of green chemistry. huarenscience.com Iodine-catalyzed synthesis of phosphoramidates, for example, offers a metal-free alternative to traditional methods. scienmag.com Furthermore, the use of renewable starting materials and the development of one-pot syntheses that reduce the number of purification steps are active areas of research. nih.gov

The application of green chemistry principles to the synthesis of this compound and its derivatives is an ongoing effort that promises to deliver more sustainable and environmentally friendly manufacturing processes.

Chemical Reactivity and Reaction Mechanisms of N Methylphosphorodiamidic Acid

Nucleophilic Substitution Reactions at Phosphorus

Nucleophilic substitution at the tetracoordinate phosphorus center is a key aspect of the reactivity of N-Methylphosphorodiamidic acid. These reactions involve the displacement of a leaving group attached to the phosphorus atom by a nucleophile. The mechanisms of these reactions can be complex and are generally categorized as either dissociative (SN1(P)) or associative (SN2(P)) pathways. researchgate.net

The mechanistic course of nucleophilic substitution at a phosphorus center can follow two primary pathways:

SN1(P) Mechanism (Dissociative): This is a two-step mechanism that proceeds through a highly reactive, trigonal planar metaphosphate intermediate (PO₃⁻). researchgate.net The first step, which is rate-determining, involves the cleavage of the bond between the phosphorus atom and the leaving group. This pathway is favored when the leaving group is very stable and under conditions that can stabilize the metaphosphate intermediate. researchgate.net For many natural phosphates, hydrolysis has been shown to proceed via this monomolecular mechanism. researchgate.net

SN2(P) Mechanism (Associative): This mechanism can be a single, concerted step or a two-step process involving a pentacoordinate intermediate. researchgate.net In a concerted SN2(P) reaction, the nucleophile attacks the phosphorus center at the same time as the leaving group departs, proceeding through a single pentacoordinate transition state. In the two-step associative mechanism, the nucleophile first adds to the phosphorus atom to form a trigonal bipyramidal pentacoordinate intermediate. researchgate.net This intermediate can then undergo pseudorotation before the leaving group is expelled. This pathway is common for nucleophilic substitution at chiral trivalent or pentavalent phosphorus compounds. researchgate.net

The choice between these pathways depends on factors such as the nature of the nucleophile, the leaving group, the substituents on the phosphorus atom, and the reaction conditions.

The substituents attached to the phosphorus atom significantly influence the rate and mechanism of nucleophilic substitution reactions. For this compound, the key substituents are the two amino groups (-NH₂ and -NHCH₃) and the hydroxyl group (-OH).

Electronic Effects: The nitrogen atoms of the amino groups can donate electron density to the phosphorus atom via resonance, which can reduce its electrophilicity and thus slow down the rate of nucleophilic attack. However, the electronegativity of nitrogen also exerts an inductive electron-withdrawing effect.

Steric Effects: The size of the substituent groups can hinder the approach of the nucleophile to the phosphorus center. While the methyl group in this compound is relatively small, bulkier substituents on the nitrogen atoms in related compounds would be expected to decrease the reaction rate, particularly for an SN2(P) mechanism.

Leaving Group Ability: In a substitution reaction, one of the amino groups or the hydroxyl group would act as the leaving group. Protonation of an amino group under acidic conditions would convert it into a much better leaving group (-NH₃⁺ or -NH₂CH₃⁺).

The table below summarizes the expected effects of substituents on the reactivity of phosphorodiamidic acid derivatives in nucleophilic substitution reactions.

| Substituent Property | Effect on Phosphorus Center | Impact on SN2(P) Reaction Rate |

| Electron-Donating Groups | Decreases electrophilicity | Decrease |

| Electron-Withdrawing Groups | Increases electrophilicity | Increase |

| Steric Bulk | Hinders nucleophilic attack | Decrease |

| Good Leaving Group | Facilitates bond cleavage | Increase |

Hydrolytic Stability and Degradation Pathways

The hydrolytic stability of this compound is a critical aspect of its chemical profile. The P-N bond in phosphoramidates is susceptible to cleavage by water, a process that can be catalyzed by acids, bases, or enzymes. nih.gov

Under acidic conditions, the hydrolysis of phosphoramidates is significantly accelerated. acs.orgacs.org The mechanism involves the protonation of one of the nitrogen atoms. nih.gov This protonation converts the amino group into a much better leaving group, facilitating the nucleophilic attack by a water molecule on the phosphorus atom. nih.gov

The reaction proceeds as follows:

Protonation of a nitrogen atom of the phosphorodiamidate.

Nucleophilic attack by water on the electrophilic phosphorus center.

Departure of the protonated amine (or methylamine) as the leaving group.

Deprotonation of the resulting intermediate to yield phosphoric acid and the corresponding amine salt.

Studies on amino acid-based polyphosphorodiamidates have shown that degradation rates are fast in acidic conditions but slow under pH-neutral conditions. nih.gov This pH-responsive behavior is attributed to the selective cleavage of the acid-labile P-N bond following protonation at the nitrogen atom. nih.govnih.gov

In alkaline solutions, the hydrolysis of this compound occurs through the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the phosphorus atom. Acyclic phosphoramidates typically hydrolyze in alkaline solutions with the release of the corresponding alcohol, indicating P-O bond cleavage. However, for phosphorodiamidic acids, the cleavage of the P-N bond is also a significant pathway.

The generally accepted mechanism for base-catalyzed hydrolysis is an SN2(P)-type reaction where the hydroxide ion attacks the phosphorus center, leading to a pentacoordinate intermediate. The departure of either an amino group or a hydroxyl group then follows. The relative lability of the P-N versus P-O bonds will determine the product distribution. For some cyclic N-alkyl phosphoramidates, reaction rates in alkaline solution are significantly faster than their acyclic counterparts and can proceed with considerable P-N fission.

Research on O-aryl phosphorodiamidates suggests that base-catalyzed hydrolysis can proceed via an E1cB (Elimination Unimolecular conjugate Base) mechanism, involving the formation of a metaphosphorodiimide intermediate. nih.gov

The table below shows kinetic data for the alkaline hydrolysis of related phosphoramidate (B1195095) compounds.

| Compound | Conditions | Rate Constant (k) | Reference |

| N,N-dimethylphenylphosphonamide | pH 4-7 | 1.27 x 10⁻² s⁻¹ | iaea.org |

| N-(phenylphosphonyl)pyrrolidine | pH 4-7 | 1.42 x 10⁻³ s⁻¹ | iaea.org |

| Cyclic N-alkyl phosphoramidates | Alkaline solution | ~2 x 10⁶ times faster than acyclic analogues |

Organophosphorus compounds, including phosphoramidates, can be degraded by various enzymes found in microorganisms. nih.govresearchgate.net While specific enzymes for the degradation of this compound are not extensively documented, enzymes such as phosphotriesterases (PTE) and organophosphate hydrolases (OPH) are known to hydrolyze a wide range of organophosphates. nih.gov

The enzymatic degradation mechanism typically involves the nucleophilic attack on the phosphorus center. nih.gov This reaction is mediated by the enzyme's active site, which often contains divalent metal ions (like Zn²⁺ or Mn²⁺) and specific amino acid residues that activate a water molecule or a serine residue to act as the nucleophile. nih.govmdpi.com This process leads to the cleavage of a phosphoester or phosphoamide bond, resulting in the detoxification of the compound. mdpi.com The biodegradation by microbial enzymes is considered an effective approach for the degradation of highly toxic organophosphorus compounds. researchgate.net

Electrophilic Reactivity of Nitrogen Atoms

The nitrogen atoms in this compound inherently possess lone pairs of electrons, making them nucleophilic in character. However, their reactivity can be inverted, rendering them electrophilic through specific chemical modifications. This transformation is crucial for forming new nitrogen-carbon and nitrogen-heteroatom bonds where the nitrogen atom acts as the electrophile.

The conversion of the nitrogen atoms in this compound into electrophilic centers can be achieved by attaching a good leaving group to one of the nitrogen atoms. For instance, the N-H nitrogen can be derivatized to form an N-halo or N-acyloxy derivative. These derivatives, which can be considered as activated forms of this compound, would then be susceptible to attack by a wide range of nucleophiles.

A common strategy to render an amine nitrogen electrophilic is through the formation of an N-haloamine. In the context of this compound, this would involve the synthesis of N-chloro-N-methylphosphorodiamidic acid or a related N-halo derivative. Such a compound would serve as a potent electrophilic aminating agent. The electron-withdrawing nature of the phosphorodiamidate group, combined with the halogen, would make the nitrogen atom electron-deficient and thus highly reactive towards nucleophiles.

The general mechanism for the reaction of these activated N-electrophiles with a generic nucleophile (Nu⁻) would proceed via a nucleophilic substitution at the nitrogen atom, with the leaving group (X) departing.

Reaction Scheme:

The reactivity of these electrophilic nitrogen species would be influenced by several factors, including the nature of the leaving group, the solvent, and the nucleophilicity of the attacking species. Stronger electron-wasting leaving groups would enhance the electrophilicity of the nitrogen atom, leading to faster reaction rates.

Below is a table summarizing hypothetical reactions of an activated N-halo-N-methylphosphorodiamidic acid with various nucleophiles, based on the known reactivity of electrophilic aminating agents.

| Nucleophile | Product | Reaction Type |

|---|---|---|

| Grignard Reagent (R-MgBr) | N-Alkyl-N'-methylphosphorodiamidic acid | N-Alkylation |

| Enolate | α-Amino phosphorodiamidate derivative | α-Amination of carbonyls |

| Organocuprate (R₂CuLi) | N-Alkyl/Aryl-N'-methylphosphorodiamidic acid | N-Alkylation/Arylation |

| Thiolate (RS⁻) | N-Thioalkyl-N'-methylphosphorodiamidic acid | N-Sulfenylation |

| Azide (B81097) (N₃⁻) | N-Azido-N'-methylphosphorodiamidic acid | N-Azidation |

It is important to note that while the principles of electrophilic amination are well-established, specific experimental data for the electrophilic reactivity of this compound derivatives is not extensively documented in the available literature. The reactions described are based on analogous transformations with other classes of electrophilic aminating agents.

Rearrangement Reactions Involving the Phosphorodiamidate Core

Rearrangement reactions provide powerful synthetic routes to complex molecules by altering the connectivity of a molecular scaffold. Several types of rearrangement reactions can be envisaged for molecules containing a phosphorodiamidate core, such as this compound, either through direct rearrangement of the parent molecule or its derivatives, or through fragmentation-induced rearrangements.

Curtius-like Rearrangement:

A well-known rearrangement involving an azide precursor is the Curtius rearrangement, which typically involves the thermal or photochemical conversion of an acyl azide to an isocyanate. An analogous reaction, known as the Harger reaction, occurs with phosphinic azides, which undergo a Curtius-like migration to form a metaphosphonimidate. wikipedia.org If this compound were converted to its corresponding phosphoryl azide derivative, N-azido-N-methylphosphorodiamidic acid, it could potentially undergo a similar rearrangement.

The mechanism would likely involve the concerted migration of a substituent from the phosphorus atom to the nitrogen atom with the concomitant loss of dinitrogen gas. The migratory aptitude of the substituents on the phosphorus would influence the product distribution. The resulting intermediate could then be trapped by a nucleophile.

Phosphoramidate-to-α-Aminophosphonate Rearrangement:

A rearrangement observed for certain phosphoramidates involves the migration of the phosphoryl group from the nitrogen atom to an adjacent carbon atom. acs.org For this compound, this would entail the deprotonation of the methyl group to form a carbanion, followed by the migration of the phosphorodiamidoyl group from the nitrogen to the carbon. This type of rearrangement is typically base-mediated.

The feasibility of this rearrangement for this compound would depend on the acidity of the N-methyl protons and the stability of the resulting carbanion intermediate.

Gas-Phase Rearrangements during Mass Spectrometry:

Studies on the fragmentation of phosphorodiamidate morpholino oligomers (PMOs) using tandem mass spectrometry have revealed the occurrence of internal rearrangement reactions in the gas phase. nih.govacs.org These high-energy processes, induced by collision-induced dissociation (CID), can lead to complex fragmentation patterns that involve the cleavage and reformation of bonds within the phosphorodiamidate core. While these rearrangements are not conventional solution-phase synthetic reactions, they provide insight into the intrinsic bond connectivities and potential isomerization pathways of the phosphorodiamidate moiety under energetic conditions. The specific nature of these rearrangements is highly dependent on the structure of the parent ion and the energy of the collision.

The following table summarizes the key features of these potential and observed rearrangement reactions.

| Rearrangement Type | Required Precursor | Key Intermediate | Potential Product Type | Conditions |

|---|---|---|---|---|

| Curtius-like (Harger) | N-Azido-N'-methylphosphorodiamidic acid | Metaphosphonimidate | Phosphonamidate derivative | Thermal or Photochemical |

| Phosphoramidate-to-α-aminophosphonate | This compound | N-Methyl carbanion | α-Aminophosphonic acid derivative | Basic |

| Gas-Phase Fragmentation | Phosphorodiamidate-containing ion | Various fragment ions | Rearranged fragment ions | Mass Spectrometry (CID) |

The study of rearrangement reactions of phosphorodiamidates is an area that warrants further investigation to explore new synthetic methodologies and to better understand the fundamental reactivity of this important class of compounds.

Theoretical and Computational Chemistry Studies of N Methylphosphorodiamidic Acid

Quantum Chemical Investigations

Quantum chemical investigations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, particularly Density Functional Theory (DFT), provide a powerful lens through which to examine the structure and stability of N-Methylphosphorodiamidic acid.

Electronic Structure Analysis

Electronic structure analysis reveals the distribution of electrons within the molecule, which governs its geometry, reactivity, and spectroscopic properties. Using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), one can optimize the molecular geometry to find its lowest energy structure.

From this optimized structure, key electronic properties are determined. Bond lengths and angles define the molecular architecture. For this compound, the key parameters would be the lengths of the phosphoryl (P=O), phosphorus-nitrogen (P-N), and phosphorus-oxygen (P-O) bonds. Based on calculations of similar organophosphate molecules, the P=O bond is expected to be the shortest and strongest, indicative of its double bond character. researchgate.netutah.edu

Atomic charge distribution, often estimated using Mulliken population analysis, provides insight into the polarity of the molecule. wikipedia.org The phosphorus atom is expected to carry a significant positive charge due to the high electronegativity of the surrounding oxygen and nitrogen atoms, which in turn would bear negative charges. This charge separation is crucial for understanding intermolecular interactions and the molecule's electrostatic potential.

Illustrative Data Table: Calculated Geometric and Electronic Properties of this compound

| Parameter | Calculated Value |

|---|---|

| P=O Bond Length | 1.51 Å |

| P-N Bond Length | 1.65 Å |

| P-O Bond Length | 1.62 Å |

| Mulliken Atomic Charges | |

| P | +1.20 e |

| O (phosphoryl) | -0.65 e |

| N (methylamino) | -0.55 e |

| N (amino) | -0.60 e |

| O (hydroxyl) | -0.70 e |

Conformational Analysis

Conformational analysis explores the different spatial arrangements of a molecule (conformers) that arise from rotation around its single bonds. The P-N bond, in particular, can exhibit a significant rotational barrier due to the potential for pπ-dπ interactions. rsc.org

By systematically rotating the dihedral angles of the molecule (e.g., the O=P-N-C angle) and calculating the energy at each step, a potential energy surface can be mapped. This map reveals the most stable conformers (energy minima) and the energy barriers (transition states) that separate them. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution. Understanding the preferred conformation is vital as it dictates the molecule's shape and how it interacts with other molecules. Studies on similar molecules suggest that the rotational barrier around the P-N bond can be computationally determined, providing insight into the molecule's flexibility. researchgate.netnih.gov

Illustrative Data Table: Conformational Energy Profile

| Conformer | Dihedral Angle (O=P-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti-periplanar (Global Minimum) | 180° | 0.00 |

| Syn-periplanar (Local Minimum) | 0° | 2.5 |

| Rotational Transition State | 90° | 5.8 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating the step-by-step pathways of chemical reactions. For this compound, a key reaction to study would be its hydrolysis, which involves the cleavage of a P-N or P-O bond.

Transition State Characterization

A transition state is the highest energy point along a reaction coordinate, representing the fleeting molecular configuration that must be achieved for reactants to convert into products. Locating and characterizing these transition states is a primary goal of reaction mechanism studies.

Using quantum chemical methods, the geometry of the transition state can be optimized. A true transition state is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of the P-N bond being broken). The structure of the transition state reveals the nature of the bond-breaking and bond-forming processes. For phosphoramidate (B1195095) hydrolysis, computational studies often explore associative or dissociative mechanisms, which are distinguished by the geometry and bonding at the phosphorus center in the transition state. rutgers.eduresearchgate.net

Energy Landscape Mapping

By calculating the energies of the reactants, transition states, intermediates, and products, an energy landscape or reaction profile can be constructed. This profile provides the activation energy (the energy difference between the reactants and the transition state), which is the key determinant of the reaction rate. nih.gov

For the hydrolysis of this compound, computational studies would compare the activation energies for the cleavage of the P-N versus the P-O bonds to predict which reaction is more favorable kinetically. DFT calculations on the hydrolysis of similar phosphorus compounds have shown activation free energy barriers in the range of 20-25 kcal/mol, which is consistent with experimentally observed reaction rates. nih.gov

Illustrative Data Table: Calculated Energy Profile for P-N Bond Hydrolysis

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Reactants (this compound + H₂O) | 0.0 |

| Transition State | +23.5 |

| Products | -5.2 |

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the exploration of its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water) and track the trajectory of every atom over nanoseconds or longer. This approach provides valuable insights into:

Solvation Structure: How water molecules arrange themselves around the polar P=O and N-H groups.

Conformational Dynamics: The transitions between different conformers in a solution environment, providing a dynamic view of the conformational landscape described in section 4.1.2.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and the solvent, which can play a crucial role in stabilizing certain conformations and mediating chemical reactions.

MD simulations on phosphorylated peptides and similar molecules have been instrumental in understanding how the local environment influences molecular structure and flexibility. nih.govmdpi.com For this compound, such simulations would bridge the gap between its intrinsic quantum mechanical properties and its behavior in a realistic biological or chemical environment.

Solvent Effects on Molecular Behavior

No specific studies were found that computationally investigated the influence of different solvents on the molecular structure, conformation, or electronic properties of this compound.

Intermolecular Interactions

There is no available research detailing the theoretical studies of intermolecular interactions involving this compound, such as hydrogen bonding, van der Waals forces, or other non-covalent interactions with itself or other molecules.

Prediction of Spectroscopic Signatures

No computational studies predicting the spectroscopic signatures (e.g., NMR, IR, Raman, UV-Vis spectra) of this compound could be located.

In Silico Design of this compound Analogues

A search for literature on the in silico design and computational screening of analogues of this compound for any specific application did not yield any relevant results.

Biological Interactions and Enzymatic Mechanisms Involving N Methylphosphorodiamidic Acid

Mechanisms of Enzyme Recognition and Binding

The recognition and binding of phosphorodiamidates to enzymes, most notably urease, are intricate processes guided by the specific architecture of the enzyme's active site. Urease, a nickel-containing metalloenzyme, possesses a dinickel center that is crucial for its catalytic activity of hydrolyzing urea (B33335) into ammonia (B1221849) and carbamate. nih.gov

Phosphorodiamidate inhibitors are recognized as substrate analogues by urease. The binding process is thought to involve the inhibitor initially interacting with the amino acid residues in the active site through a series of non-covalent interactions. These interactions likely include hydrogen bonds and electrostatic attractions.

Upon entering the active site, phosphorodiamidates are positioned in a way that facilitates interaction with the two nickel ions. A key step in the inhibition mechanism of related compounds like NBPT is their enzymatic hydrolysis within the active site. This reaction is catalyzed by the urease itself and leads to the formation of diamidophosphoric acid (DAP). DAP is a potent, slow-binding inhibitor that coordinates strongly with the dinickel center. niscpr.res.in The binding of DAP to the nickel ions is a powerful electrostatic interaction that effectively blocks the active site. niscpr.res.in

The binding of the inhibitor is further stabilized by hydrogen bonds between the inhibitor's amide or phosphoryl groups and the amino acid residues lining the active site cavity.

The specificity of urease for phosphorodiamidates stems from their structural resemblance to urea, the natural substrate. The enzyme's active site is shaped to accommodate small amide-containing molecules. The affinity of different phosphorodiamidates for urease can vary depending on the nature of the substituent groups. For instance, bulky groups attached to the phosphorodiamidate scaffold have been found to decrease the inhibitory activity, as they can cause steric hindrance and prevent the inhibitor from properly entering the active site. nih.gov

Studies on various phosphorodiamidate derivatives have shown a range of inhibition potencies, which reflects differences in their binding affinities. For example, N,N-dimethyl derivatives of some aminomethane-P-methylphosphinic acids, which are structurally related to phosphorodiamidates, have demonstrated high efficiency as urease inhibitors with dissociation constants in the low micromolar range. nih.gov

Enzyme Inhibition Mechanisms

The inhibition of urease by phosphorodiamidates is generally not a simple competitive mechanism but rather a more complex process that can be described by different inhibition models.

While phosphorodiamidates are substrate analogues and compete with urea for the active site, their inhibition often does not follow a classic competitive model. In pure competitive inhibition, the inhibitor binds only to the free enzyme, and the inhibition can be overcome by increasing the substrate concentration. However, the interaction of phosphorodiamidates with urease is more complex. While there is a competitive component to the binding, the subsequent slow, tight binding of the hydrolyzed product (DAP) introduces characteristics of other inhibition types. niscpr.res.in

Non-competitive inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, typically at an allosteric site separate from the active site. This type of inhibition reduces the maximum reaction rate (Vmax) without affecting the substrate binding affinity (Km). nih.gov While some studies have reported non-competitive inhibition for certain urease inhibitors, the primary mechanism for phosphorodiamidates appears to be more aligned with mixed or uncompetitive models due to the direct interaction with the active site. niscpr.res.in

Kinetic studies of urease inhibition by phosphorodiamidates like PPD and NBPT have indicated that they act as mixed inhibitors. nih.gov Mixed inhibition is a model where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This results in a decrease in Vmax and a change in Km (either an increase or a decrease). wikipedia.org

The slow, tight-binding nature of the inhibition by the hydrolyzed product, DAP, is a key feature. This "slow-binding inhibition" is characterized by a time-dependent increase in the degree of inhibition, which is not consistent with a simple, rapid equilibrium-based inhibition model. The formation of a stable enzyme-inhibitor complex that dissociates very slowly contributes to the potent inhibitory effect. niscpr.res.in

The table below summarizes the kinetic parameters for urease inhibition by related phosphorodiamidate compounds, illustrating the characteristics of mixed inhibition.

| Inhibitor | Enzyme Source | Inhibition Type | Effect on K_m | Effect on V_max |

| Phenyl phosphorodiamidate (PPD) | Soil Urease | Mixed | Increase | Decrease |

| N-(n-Butyl) thiophosphoric triamide (NBPT) | Soil Urease | Mixed | Increase | Decrease |

Data extrapolated from studies on related phosphorodiamidate compounds as direct data for N-Methylphosphorodiamidic acid is not available. nih.gov

Time-Dependent Inhibition Pathways

Time-dependent inhibition (TDI) is a phenomenon where the inhibitory potency of a compound against an enzyme increases with pre-incubation time. This often involves the metabolic activation of the inhibitor to a more potent form or the formation of a covalent bond with the enzyme. While direct studies on this compound as a time-dependent inhibitor are not extensively documented, its relationship to the metabolism of cyclophosphamide (B585) provides a relevant framework for understanding its potential in this regard.

Cyclophosphamide is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, particularly CYP2B6, CYP2C9, and CYP3A4, to exert its cytotoxic effects. This activation process is a classic example of how a less active precursor is converted into a highly reactive species, a hallmark of many time-dependent inhibitors. The active metabolites of cyclophosphamide, such as phosphoramide (B1221513) mustard, are structurally analogous to this compound. The generation of these reactive metabolites is dependent on the enzymatic activity of CYPs and the presence of the cofactor NADPH. The inhibition of these CYPs by various drugs can be time-dependent, which in turn affects the metabolic activation of cyclophosphamide and the subsequent biological activity of its metabolites.

The general mechanism of TDI can be described by the following kinetic scheme:

E + I reversible ↔ E·I → E-I

Where E is the enzyme, I is the inhibitor, E·I is the reversible enzyme-inhibitor complex, and E-I is the inactivated enzyme. The rate of inactivation is characterized by the constants KI (the dissociation constant for the reversible complex) and kinact (the maximal rate of inactivation). While specific KI and kinact values for this compound are not available, the principle of metabolic activation and subsequent irreversible enzyme modification is a key pathway for related compounds.

Interaction with Nucleases and Phosphatases

The interaction of this compound with nucleases and phosphatases is primarily understood through its action as a DNA alkylating agent, thereby modifying the substrate of nucleases, rather than directly inhibiting the enzymes themselves. Its structural resemblance to organophosphorus compounds also suggests a potential for interaction with phosphatases.

This compound is structurally similar to phosphoramide mustard, the primary cytotoxic metabolite of cyclophosphamide. Phosphoramide mustard is a bifunctional alkylating agent that covalently modifies DNA. The mechanism of action does not involve the direct cleavage of phosphodiester bonds by the compound itself, but rather the alkylation of DNA bases, which subsequently interferes with the processes of DNA replication and transcription, and can lead to DNA strand breaks that are then recognized by nucleases involved in DNA repair.

The alkylation process is initiated by the formation of a highly reactive aziridinium (B1262131) ion from one of the 2-chloroethyl side chains of the molecule. This electrophilic intermediate then attacks nucleophilic sites on DNA bases, with the N7 position of guanine (B1146940) being the most frequent target. Following the first alkylation event, the second 2-chloroethyl arm can form another aziridinium ion and alkylate a second base, leading to the formation of DNA cross-links. These can be either intrastrand (linking two bases on the same DNA strand) or interstrand (linking bases on opposite DNA strands).

The formation of these DNA adducts and cross-links creates significant helical distortions in the DNA structure. These distortions are recognized by the cellular DNA repair machinery, which includes various nucleases. Endonucleases and exonucleases are recruited to the site of damage to excise the damaged segment of DNA, a process that involves the cleavage of phosphodiester bonds flanking the lesion. Therefore, while this compound does not directly cleave phosphodiester bonds, its interaction with DNA triggers a biological response that necessitates nuclease-mediated phosphodiester bond cleavage.

Cofactors play a crucial role in the enzymatic processes related to the bioactivation of the parent compounds of this compound analogs and in the subsequent cellular responses.

NADPH: The metabolic activation of cyclophosphamide to its active metabolites, including phosphoramide mustard, is catalyzed by cytochrome P450 enzymes. These enzymes are monooxygenases that require NADPH as a cofactor to provide the reducing equivalents for the hydroxylation reaction that initiates the activation cascade. Without NADPH, the enzymatic activation would not occur, and the cytotoxic potential of the parent drug would not be realized.

Metal Ions: Phosphatases, a class of enzymes that this compound and its analogs could potentially interact with, are often metalloenzymes. For instance, alkaline phosphatase contains zinc and magnesium ions in its active site, which are essential for its catalytic activity. These metal ions can act as Lewis acids to activate the phosphate (B84403) ester substrate or the attacking nucleophile (a water molecule or a serine residue) and to stabilize the transition state of the dephosphorylation reaction. Any interaction of this compound with the active site of such phosphatases would be influenced by the presence and nature of these metal cofactors.

Biomolecular Recognition in Cellular Systems (focus on mechanistic aspects)

The primary biomolecular recognition of this compound and its analogs within cellular systems occurs at the level of DNA. The specific chemical properties of the molecule drive its interaction with the genetic material.

The recognition and subsequent alkylation of DNA by phosphoramide mustard, an analog of this compound, is a chemically driven process rather than a specific receptor-mediated one. The electrophilic nature of the activated aziridinium ion intermediate leads to its reaction with nucleophilic centers in the cell. The high density of nucleophilic sites in DNA, particularly the N7 position of guanine residues within the major groove, makes it a primary target.

The initial interaction is likely governed by electrostatic and van der Waals forces as the molecule approaches the DNA helix. The subsequent covalent bond formation is a result of a nucleophilic substitution reaction. The specificity for the N7 position of guanine is attributed to its high nucleophilicity and accessibility within the DNA structure.

Beyond DNA, the reactive nature of such alkylating agents means they can also interact with other nucleophilic biomolecules, including proteins and RNA. Studies with phosphoramide mustard have shown that it can form DNA-protein cross-links, covalently trapping proteins involved in transcription, RNA processing, and chromatin organization to the DNA. This indicates a broader pattern of biomolecular recognition driven by chemical reactivity.

Cellular uptake of small, neutral molecules like this compound is likely to occur via passive diffusion across the cell membrane. For related, larger phosphorodiamidate morpholino oligomers, which are also neutral, cellular uptake has been observed to be an active process, though the exact mechanisms are still under investigation.

Impact on Biochemical Pathways (mechanistic investigation)

The primary impact of this compound, through its action as a DNA alkylating agent analogous to phosphoramide mustard, is on biochemical pathways that rely on the integrity of the DNA template.

DNA Replication and Transcription: The formation of DNA adducts and, in particular, interstrand cross-links, poses a significant block to the progression of DNA and RNA polymerases. During DNA replication, the replisome is unable to unwind the DNA and synthesize new strands past an interstrand cross-link, leading to replication fork stalling and collapse. Similarly, during transcription, RNA polymerase is halted at the site of the lesion. This inhibition of DNA and RNA synthesis is a major contributor to the cytotoxic effects of such compounds, particularly in rapidly dividing cells.

DNA Damage Response (DDR) Pathway: The presence of DNA adducts and cross-links triggers a complex cellular signaling network known as the DNA damage response. Sensor proteins, such as those of the Fanconi anemia pathway, recognize the DNA lesions and initiate a signaling cascade involving protein kinases like ATM and ATR. This leads to the activation of downstream effector proteins that mediate cell cycle arrest, providing time for DNA repair, or if the damage is too extensive, induce apoptosis (programmed cell death). Studies on phosphoramide mustard have shown an increase in the expression of genes and proteins involved in DNA repair, such as ATM, PARP-1, and BRCA1, following exposure.

The following table summarizes the effects of phosphoramide mustard, a close analog of this compound, on cellular viability and DNA damage response in rat granulosa cells.

| Concentration of Phosphoramide Mustard (µM) | Exposure Time (hours) | Effect on Cell Viability (% of control) | Induction of DNA Damage Response (DDR) Genes |

|---|---|---|---|

| 3 | 48 | 91% | Increased expression of Atm, Parp1, Prkdc, and Brca1 |

| 6 | 48 | 83.6% | Increased expression of Atm, Parp1, and Brca1 |

This mechanistic investigation highlights that the primary biochemical impact of this compound is mediated through its ability to induce DNA damage, which in turn activates a cascade of cellular responses that ultimately determine the fate of the cell.

Analytical Characterization Techniques for N Methylphosphorodiamidic Acid in Research

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the chemical analysis of N-Methylphosphorodiamidic acid, offering non-destructive ways to probe its molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of this compound, providing unambiguous information about the connectivity of atoms. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ³¹P NMR experiments reveal distinct structural features.

¹H NMR: A proton NMR spectrum would be expected to show signals for the protons of the methyl (CH₃) group and the amine (NH and NH₂) groups. The CH₃ protons would appear as a doublet due to coupling with the phosphorus-31 nucleus. The amine protons would likely appear as broad signals and their chemical shift could be concentration and solvent-dependent.

¹³C NMR: The carbon-13 NMR spectrum would provide a simpler view, with a single signal expected for the methyl carbon. This signal would also be split into a doublet due to coupling with the phosphorus-31 nucleus, a key indicator of the C-N-P linkage.

³¹P NMR: As phosphorus is central to the molecule, ³¹P NMR is particularly informative. wikipedia.org A single resonance would be expected in the proton-decoupled spectrum, and its chemical shift would be characteristic of a phosphorodiamidate environment. huji.ac.ilslideshare.net In a proton-coupled spectrum, this signal would be split into a complex multiplet due to couplings with the protons on the adjacent nitrogen and methyl groups. This technique is highly sensitive to the oxidation state and bonding environment of the phosphorus atom. oxinst.com

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Expected Coupling Constants (J) |

|---|---|---|---|

| ¹H (CH₃) | 2.5 - 3.0 | Doublet | ³JHP ≈ 8-12 Hz |

| ¹H (NH, NH₂) | Variable (Broad) | Singlet (broad) or Multiplet | ²JHP may be observable |

| ¹³C (CH₃) | 25 - 35 | Doublet | ²JCP ≈ 4-8 Hz |

| ³¹P | +10 to +30 | Multiplet (proton-coupled) | ²JPH (from NH), ³JPH (from CH₃) |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the P=O (phosphoryl) stretch, which is typically a very strong and prominent band. Other key absorptions would include N-H stretching vibrations from the primary and secondary amine groups, C-H stretching from the methyl group, and P-N stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the P=O stretch is also visible in Raman, it is often weaker than in the IR spectrum. Conversely, symmetric vibrations and bonds involving less polarizable groups can be more prominent.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | Medium-Strong |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium |

| N-H | Bending | 1550 - 1650 | Medium |

| P=O | Stretching | 1200 - 1280 | Very Strong |

| P-N | Stretching | 900 - 1050 | Medium-Strong |

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of this compound and provides structural clues through the analysis of its fragmentation patterns. nih.gov

Upon ionization, typically through techniques like electrospray ionization (ESI) suitable for polar molecules, the intact molecule would be observed as the molecular ion [M+H]⁺ or [M-H]⁻. High-resolution mass spectrometry can provide an exact mass, allowing for the unambiguous determination of the elemental formula. Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragments. This fragmentation pattern acts as a molecular fingerprint, helping to confirm the proposed structure.

| Ion | Expected m/z (Positive Mode) | Identity |

|---|---|---|

| [M+H]⁺ | 111.07 | Protonated Molecular Ion |

| [M-NH₂]⁺ | 94.04 | Loss of amido group |

| [M-CH₃NH]⁺ | 80.03 | Loss of methylamino group |

| [PO₂(NH₂)₂]⁺ | 95.02 | Phosphoryl diamide (B1670390) fragment |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This compound lacks extensive conjugated systems or chromophores that typically absorb in the near-UV or visible range (200-800 nm). Therefore, it is expected to be transparent in this region, with any significant absorption occurring only in the far-UV range (<200 nm). While not a primary technique for structural elucidation of this compound, UV-Vis spectroscopy can be useful for quantitative analysis if a suitable wavelength is identified or if the compound is derivatized with a chromophore. It can also be used to check for the presence of aromatic impurities.

Chromatographic Techniques for Purity and Separation

Chromatography is a set of laboratory techniques for the separation of mixtures. For this compound, it is the primary method to assess purity and to isolate the compound from reaction mixtures or biological matrices.

High-Performance Liquid Chromatography (HPLC) is a powerful technique used to separate, identify, and quantify each component in a mixture. chromatographyonline.com Due to the high polarity and water solubility of this compound, specialized HPLC methods are required for its analysis.

A common approach would be reversed-phase HPLC, likely using a column with a polar endcapping or an embedded polar group to achieve sufficient retention of the highly polar analyte under highly aqueous mobile phase conditions. nih.gov Another powerful strategy is Hydrophilic Interaction Liquid Chromatography (HILIC), which is specifically designed for the separation of very polar compounds.

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by gas chromatography (GC) is impractical due to its high polarity and low volatility, which would result in poor chromatographic performance, including significant peak tailing and low sensitivity. colostate.eduanalysis.rs To overcome these limitations, the compound must first be converted into a more volatile and thermally stable derivative. gcms.czresearchgate.net This chemical modification, known as derivatization, is a critical step for successful GC analysis. sigmaaldrich.comyoutube.com

The most common derivatization strategies for compounds containing acidic protons, such as this compound, are alkylation and silylation. colostate.edu

Alkylation (specifically Methylation): This process replaces the active acidic hydrogen with an alkyl group. For phosphorodiamidic acids, methylation is a highly effective strategy. Research on analogous compounds, such as N,N'-di-(2-chloroethyl)phosphorodiamidic acid (isophosphoramide mustard), has demonstrated a successful method using methyliodide in the presence of silver oxide to create trimethyl derivatives. nih.gov These derivatives are significantly more volatile and exhibit excellent chromatographic behavior. nih.gov

Silylation: This involves replacing the acidic proton with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst such as trimethylchlorosilane (TMCS), are used to produce TMS-ethers of the acid. sigmaaldrich.com Silylation has been successfully applied to other polar phosphoric acids for GC analysis. nih.gov

Once derivatized, the sample can be analyzed using a GC system, often equipped with a phosphorus-specific detector like a Flame Photometric Detector (FPD) or a Nitrogen-Phosphorus Detector (NPD) for enhanced selectivity and sensitivity. nih.gov Alternatively, a mass spectrometer (MS) can be used as a detector for definitive identification based on the mass spectrum of the derivative. cwejournal.org

Table 1: Representative GC Conditions for the Analysis of Derivatized this compound| Parameter | Condition |

|---|---|

| GC Column | 5% Phenylpolysiloxane phase (e.g., TG-5MS), 30 m x 0.25 mm x 0.25 µm |

| Injection Mode | Splitless |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Photometric Detector (FPD) or Mass Spectrometer (MS) |

| Detector Temperature | 300 °C |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. For a pure sample of this compound, this method serves as a crucial verification of its elemental composition and purity against its theoretical values. The molecular formula of this compound is CH₇N₂O₂P, with a molar mass of 126.07 g/mol .

The most common method for this analysis is dynamic flash combustion, also known as the Dumas method. In this process, a small, precisely weighed amount of the sample is combusted at a very high temperature in the presence of oxygen. The resulting gases (CO₂, H₂O, N₂, etc.) are separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).

The experimentally determined percentages of each element are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence of the compound's identity and purity.

Table 2: Elemental Composition of this compound (CH₇N₂O₂P)| Element | Theoretical Mass % | Experimental Mass % (Representative) |

|---|---|---|

| Carbon (C) | 9.53% | 9.50 ± 0.05% |

| Hydrogen (H) | 5.60% | 5.63 ± 0.05% |

| Nitrogen (N) | 22.22% | 22.19 ± 0.05% |

| Oxygen (O) | 25.38% | 25.41 ± 0.05% |

| Phosphorus (P) | 24.57% | 24.52 ± 0.05% |

Advanced Crystallographic Studies for Solid-State Structure

Advanced crystallographic techniques, primarily single-crystal X-ray diffraction (XRD), are the definitive methods for determining the precise three-dimensional atomic arrangement of a compound in its solid state. libretexts.org This analysis provides unambiguous information on bond lengths, bond angles, and intermolecular interactions (such as hydrogen bonding) that define the crystal lattice.

For this compound, a successful crystallographic study would first require the growth of a high-quality single crystal. This crystal would then be exposed to a beam of X-rays, and the resulting diffraction pattern would be measured. libretexts.org The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal according to Bragg's Law. libretexts.org

Table 3: Representative Crystallographic Data Obtainable for this compound| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, C2/c |

| Unit Cell Parameters | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | Volume of the unit cell (ų) |

| Z | Number of molecules per unit cell |

| Calculated Density | g/cm³ |

In the absence of single crystals, powder X-ray diffraction (PXRD) can be used to analyze the bulk material, providing information on its crystalline phases and degree of crystallinity. youtube.com

Electrophoretic Techniques for Charge and Size Analysis

Electrophoretic techniques separate molecules based on their movement in an electric field, which is primarily dependent on their charge-to-size ratio. aurorabiomed.com As an acidic compound, this compound is an ideal candidate for analysis by these methods, particularly Capillary Electrophoresis (CE).

In a CE system, a sample is introduced into a narrow fused-silica capillary filled with a background electrolyte (BGE) buffer. aurorabiomed.com When a high voltage is applied, several processes occur:

Electrophoretic Mobility: Because this compound has an acidic proton, it will exist as a negatively charged anion in a BGE with a pH above its pKa. This anion will migrate towards the positive electrode (the anode). mdpi.com

Electroosmotic Flow (EOF): The inner surface of the silica (B1680970) capillary also has a charge, which causes the bulk flow of the buffer solution, typically towards the negative electrode (the cathode). aurorabiomed.com

The net velocity of the analyte is the sum of its electrophoretic mobility and the electroosmotic flow. By controlling the pH of the BGE and the applied voltage, separation from other components in a mixture can be achieved with very high resolution and efficiency. mdpi.comd-nb.info CE has been successfully applied to the analysis of other small, polar organophosphorus acids, such as glyphosate, demonstrating its suitability for this class of compounds. d-nb.infonih.gov Detection is typically performed by UV-Vis spectrophotometry or by coupling the capillary outlet to a mass spectrometer (CE-MS) for enhanced sensitivity and structural confirmation. d-nb.info

Table 4: Typical Capillary Electrophoresis Parameters for Analysis| Parameter | Condition/Value |

|---|---|

| Capillary | Fused silica, 50 µm i.d., 50-75 cm length |

| Background Electrolyte (BGE) | 20-50 mM Borate or Phosphate (B84403) buffer |

| BGE pH | 8.0 - 9.5 (to ensure deprotonation of the acid) |

| Separation Voltage | 15-30 kV |

| Temperature | 25 °C |

| Detection | Indirect UV (200-220 nm) or Mass Spectrometry (MS) |

Derivatives and Analogues of N Methylphosphorodiamidic Acid: Synthesis and Reactivity

Synthesis of Modified N-Methylphosphorodiamidic Acid Structures

The synthesis of derivatives and analogues of this compound is a field of active research, driven by the desire to fine-tune the molecule's properties for various applications. Key strategies involve altering the substituents on the nitrogen atoms, modifying the phosphorus center, and introducing heterocyclic moieties.

Variations in N-Substitution Patterns

The nitrogen atoms of this compound serve as primary sites for modification, allowing for the introduction of a wide variety of alkyl and aryl groups. These substitutions can significantly impact the steric and electronic environment around the phosphorus center, thereby influencing the compound's reactivity and physical properties.

A common synthetic route to N,N'-disubstituted phosphorodiamidic acids involves the reaction of phosphoryl chloride (POCl3) with two equivalents of a primary amine. For instance, the reaction of POCl3 with an excess of an amine, such as aniline (B41778) or its derivatives, can yield the corresponding N,N'-diarylphosphorodiamidic acid. A more controlled, stepwise approach can also be employed, starting from a phosphoramidic dichloride. For example, N,N-dimethylphosphoramido dichloride can be reacted with various aromatic amines to produce N,N-dimethyl-N',N''-diaryl-phosphoramides. asianpubs.org This method allows for the synthesis of unsymmetrical derivatives by using different amines in sequential steps.

The synthesis of N,N'-dialkylphosphorodiamidic acids can be achieved through similar methodologies. For instance, reacting a dihaloalkane with a lower alkylamine can lead to the formation of N,N'-dialkylalkanediamines, which can then be further functionalized to the corresponding phosphorodiamidic acids. nih.gov

The introduction of bulky substituents on the nitrogen atoms can be challenging due to steric hindrance. However, specialized coupling reagents and optimized reaction conditions can facilitate these transformations. The use of phosphonium-type condensing reagents has been shown to be effective in forming phosphorodiamidate linkages, even with sterically demanding amines. nih.gov

Table 1: Examples of N-Substituted Derivatives of Phosphorodiamidic Acid

| N-Substituent 1 | N-Substituent 2 | Synthetic Method | Reference |

| Methyl | Phenyl | Reaction of N-methylphosphoramidic dichloride with aniline | - |

| Propyl | Propyl | Reaction of phosphoryl chloride with propylamine | researchgate.net |

| Phenyl | Phenyl | Reaction of phosphoryl chloride with aniline | asianpubs.org |

| 2-Methylphenyl | 2-Methylphenyl | Reaction of N,N-dimethylphosphoramido dichloride with 2-methylaniline | asianpubs.org |

| 3-Methylphenyl | 3-Methylphenyl | Reaction of N,N-dimethylphosphoramido dichloride with 3-methylaniline | asianpubs.org |

| 4-Methylphenyl | 4-Methylphenyl | Reaction of N,N-dimethylphosphoramido dichloride with 4-methylaniline | asianpubs.org |

Note: Specific synthetic details for this compound derivatives are often embedded in broader studies, and direct literature on simple, systematically varied N-alkyl/aryl derivatives is limited. The table provides examples of synthetic strategies for related phosphorodiamidates.

Modifications to the Phosphorus Center

Modification of the phosphorus center in this compound, primarily through the replacement of the phosphoryl oxygen with sulfur or selenium, leads to the formation of thiophosphorodiamidates and selenophosphorodiamidates, respectively. These modifications significantly alter the electronic properties and reactivity of the phosphorus center.

The synthesis of thiophosphorodiamidates can be achieved by sulfurization of a phosphite (B83602) intermediate. For example, in the context of oligonucleotide synthesis, a phosphoramidite (B1245037) intermediate can be treated with a sulfurizing agent, such as elemental sulfur or 3H-1,2-benzodithiol-3-one 1,1-dioxide (Beaucage's reagent), to yield the corresponding thiophosphoramidate linkage. chemrxiv.org A similar strategy can be envisioned for the synthesis of simple N-Methylthiophosphorodiamidic acid derivatives, starting from a suitable phosphorodiamidite precursor.

Selenophosphorodiamidates can be prepared through analogous methods. The selenation of H-phosphonate derivatives or phosphite triesters using elemental selenium or other selenium-transfer reagents is a common approach. researchgate.net These reactions typically proceed with retention of configuration at the phosphorus center.

These thio- and seleno- analogues are of interest due to their altered reactivity and potential for use as probes in biochemical studies. The softer nature of sulfur and selenium compared to oxygen can influence the binding affinity towards different biological targets and affect the rates of enzymatic and non-enzymatic cleavage.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the structure of this compound can be achieved by using heterocyclic amines as starting materials. This approach leads to phosphorodiamidates with diverse structural features and potential for specific molecular recognition properties.

A prominent example of this is the synthesis of phosphorodiamidate morpholino oligonucleotides (PMOs), which are antisense therapeutics. In the synthesis of PMOs, a morpholino subunit is coupled to an elongating chain through a phosphorodiamidate linkage. nih.govnih.gov The synthesis often employs activated phosphoramidate (B1195095) monomers, such as chlorophosphoramidates, which react with the secondary amine of the morpholino ring. chemrxiv.org H-phosphonate chemistry also provides a convergent and efficient route to these complex heterocyclic phosphorodiamidates. nih.govresearchgate.net

Beyond morpholinos, other heterocyclic amines can be incorporated. For instance, the reaction of N,N-dimethylphosphoramido dichloride with heterocyclic amines would be a straightforward approach to synthesize N-heterocyclic phosphorodiamidates. The synthesis of N-aryl amides from heterocyclic carboxylic acids and amines also provides a template for potential synthetic routes. nih.gov

The choice of the heterocyclic moiety can introduce a range of functionalities, including hydrogen bonding donors and acceptors, and can impart specific conformational constraints on the molecule, which can be crucial for biological activity or material properties.

Comparative Reactivity Studies of Analogues

The structural modifications described in the previous section have a profound impact on the reactivity of this compound analogues. Comparative studies, particularly focusing on the kinetics of hydrolysis and transamidation, provide valuable insights into the structure-reactivity relationships of these compounds.

Kinetic Studies of Hydrolysis and Transamidation

Hydrolysis is a key reaction of phosphorodiamidates, leading to the cleavage of the P-N bond. The rate of hydrolysis is highly dependent on the pH of the medium and the nature of the substituents on the nitrogen atoms and the phosphorus center.

Studies on the hydrolysis of phosphonamides, which are structurally related to phosphorodiamidates, have shown that the reaction is acid-catalyzed. iaea.org The mechanism is believed to involve protonation of the nitrogen atom, followed by nucleophilic attack of water on the phosphorus center. The rate of hydrolysis is influenced by the basicity of the nitrogen atoms; more basic nitrogens are more readily protonated, which can facilitate hydrolysis under acidic conditions. However, electron-donating groups on the nitrogen can also stabilize the P-N bond, making it less susceptible to cleavage.

For instance, the hydrolysis of N,N,N',N'-tetramethylphosphorodiamidic chloride proceeds at a comparable rate to N,N'-dipropylphosphorodiamidic chloride under neutral or slightly acidic conditions. However, in alkaline solution, the dipropyl derivative hydrolyzes significantly faster, suggesting a different mechanism involving the formation of an anion of the phosphorodiamidate. researchgate.net

Transamidation is another important reaction of phosphorodiamidates, involving the exchange of an amino group with another amine. This reaction is typically catalyzed by acids or bases. The mechanism of transamidation of amides, which can be analogous to that of phosphorodiamidates, often involves the activation of the carbonyl (or phosphoryl) group, followed by nucleophilic attack of the incoming amine. nih.gov

Kinetic studies on the transamidation of primary amides have shown that the reaction can be promoted by reagents like trimethylsilyl (B98337) chloride. researchgate.net The reactivity in transamidation reactions is influenced by the nucleophilicity of the incoming amine and the stability of the leaving amino group.

Influence of Structural Changes on Reaction Pathways

The structural variations in this compound analogues can significantly influence the preferred reaction pathways and the rates of competing reactions.

Influence of N-Substituents: The nature of the alkyl or aryl substituents on the nitrogen atoms has a pronounced effect on reactivity. Electron-donating substituents on an aryl ring attached to the nitrogen can increase the electron density at the nitrogen, potentially affecting its basicity and the stability of the P-N bond. Conversely, electron-withdrawing groups can make the phosphorus atom more electrophilic and susceptible to nucleophilic attack. Theoretical studies on N-heterocyclic phosphines have shown that electron-donating substituents increase the nucleophilicity of the phosphorus atom, while electron-withdrawing substituents have the opposite effect. nih.gov A similar trend can be expected for phosphorodiamidates, where the electronic nature of the N-substituents influences the reactivity of the phosphorus center. Studies on the rearrangement of N-aryl-N-Boc-phosphoramidates have also highlighted the strong influence of substituents on the regioselectivity of the reaction. nih.gov

Influence of Phosphorus Center Modification: The replacement of the phosphoryl oxygen with sulfur or selenium leads to a significant change in reactivity. Thiophosphorodiamidates are generally more resistant to hydrolysis than their oxo-analogs under certain conditions. This is attributed to the different electronic properties of the P=S bond compared to the P=O bond. The synthesis of thiophosphoramidate morpholino oligonucleotides is a testament to the utility of this modification in creating more stable analogues. chemrxiv.org

Table 2: Qualitative Reactivity Trends of this compound Analogues

| Modification | Effect on Hydrolysis Rate (Acidic) | Effect on Transamidation Rate | Plausible Reason |

| N-Substitution | |||

| Electron-donating alkyl groups | Decreased | Decreased | Increased electron density at phosphorus, stronger P-N bond. |

| Electron-withdrawing aryl groups | Increased | Increased | Increased electrophilicity of the phosphorus atom. |

| Bulky substituents | Decreased | Decreased | Steric hindrance around the phosphorus center. |

| Phosphorus Center | |||

| P=O to P=S (Thio) | Generally Decreased | - | Altered electronic properties of the phosphorus center. |

| P=O to P=Se (Seleno) | - | - | Further modification of electronic properties. |

| Heterocyclic Moiety | |||

| Morpholino | - | - | Conformational constraints and electronic effects of the ring. |

Conformational Analysis of Derivatives

The three-dimensional arrangement of atoms in derivatives of this compound plays a pivotal role in determining their chemical and biological properties. Conformational analysis of these molecules, which involves the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is therefore a critical area of research. A variety of experimental and computational techniques are employed to elucidate the preferred conformations and the energy barriers between them.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the conformational analysis of this compound derivatives in solution. Techniques such as ¹H, ¹³C, and ³¹P NMR provide valuable information about the electronic environment of the nuclei and, by extension, the molecular geometry. For instance, the magnitude of vicinal coupling constants (³J) can be used to determine dihedral angles through the Karplus equation, offering insights into the rotation around P-N and C-N bonds. Furthermore, Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space, helping to distinguish between different conformational isomers. In some cases, variable temperature NMR studies are conducted to determine the energy barriers for the interconversion of conformers.

Computational methods, particularly Density Functional Theory (DFT) calculations, have become indispensable in the conformational analysis of phosphorodiamidates. mdpi.com These methods allow for the theoretical modeling of various possible conformers and the calculation of their relative energies, providing a detailed picture of the potential energy surface. nih.gov By optimizing the geometry of different starting structures, researchers can identify the most stable low-energy conformers. Theoretical calculations can also predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to validate the computational model. mdpi.com For N-alkyl-N-[2-(diphenylphosphoryl)ethyl]amides of diphenylphosphorylacetamide, a related class of compounds, DFT calculations have shown that in solution, these molecules exist as an equilibrium of several forms. nih.gov These forms are characterized by Z- or E-configurations of the carbonyl group and different arrangements of the phosphoryl-containing fragments. mdpi.com The stability of these conformers is often influenced by intramolecular hydrogen bonding and steric effects. nih.gov